molecular formula C16H18N4O2 B2607632 5-cyclopropyl-3-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,2-oxazole CAS No. 2034555-94-5

5-cyclopropyl-3-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,2-oxazole

Cat. No.: B2607632
CAS No.: 2034555-94-5
M. Wt: 298.346
InChI Key: MQTNYMGOIBLIQO-UHFFFAOYSA-N
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Description

5-cyclopropyl-3-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,2-oxazole is a complex organic compound featuring a unique structure that combines cyclopropyl groups, a pyrazolo[1,5-a]pyrazine core, and an oxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-3-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,2-oxazole involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrazine core. This can be achieved through cyclization reactions involving appropriate precursors. The cyclopropyl groups are introduced via cyclopropanation reactions, which typically involve the use of diazo compounds and transition metal catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-3-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-cyclopropyl-3-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,2-oxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery programs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-3-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,2-oxazole involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific biological context and require further investigation .

Biological Activity

The compound 5-cyclopropyl-3-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1,2-oxazole is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound consists of a cyclopropyl group and a pyrazolo[1,5-a]pyrazine moiety linked to an oxazole ring. This unique arrangement of functional groups suggests diverse interactions with biological targets.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to This compound have been shown to inhibit key proteins involved in cancer cell proliferation:

  • BRAF(V600E) : A common mutation in melanoma that can be targeted by specific inhibitors.
  • EGFR : Epidermal growth factor receptor involved in the growth and spread of cancer cells.

A study demonstrated that pyrazole derivatives could inhibit these targets effectively, leading to reduced cell viability in various cancer cell lines .

Anti-inflammatory Effects

In addition to antitumor activity, pyrazole derivatives are known for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX) is a common mechanism through which these compounds exert their effects. For instance, sulfonamide-containing pyrazoles have been evaluated for their ability to block COX-2 activity in vitro and in vivo .

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has also been explored. Compounds structurally related to This compound have shown promising results against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis and function .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Protein Kinases : The compound may inhibit various protein kinases involved in cell signaling pathways critical for cancer progression.
  • Inflammatory Mediators : By inhibiting COX enzymes, it reduces the production of prostaglandins responsible for inflammation.
  • DNA Interaction : Some studies suggest that pyrazole derivatives can intercalate into DNA or interfere with DNA repair mechanisms.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

StudyCompoundBiological ActivityFindings
Pyrazolo[1,5-a]pyrimidine derivativesAntitumorInhibition of MDA-MB-231 cell line growth
1,5-Diarylpyrazole derivativesCOX-2 inhibitionPotent anti-inflammatory effects
Various pyrazole derivativesAntibacterialEffective against Gram-positive bacteria

Properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(5-cyclopropyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(14-8-15(22-18-14)11-3-4-11)19-5-6-20-12(9-19)7-13(17-20)10-1-2-10/h7-8,10-11H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTNYMGOIBLIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCN4C(=CC(=N4)C5CC5)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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